

IUPAC name for Barium benzoate: barium(2+) dibenzoate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Barium benzoate

Cat. No.: B1594676

[Get Quote](#)

An In-depth Technical Guide to Barium Benzoate

IUPAC Name: Barium(2+) dibenzoate

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Barium benzoate, systematically named barium(2+) dibenzoate, is an organometallic salt with the chemical formula $C_{14}H_{10}BaO_4$.^[1] While not as extensively studied as other barium compounds, it holds specific utility in industrial and research settings. This document provides a comprehensive overview of **barium benzoate**, including its chemical and physical properties, established synthesis protocols, and current applications. Particular emphasis is placed on presenting quantitative data in a structured format and outlining detailed experimental methodologies to support further research and development.

Chemical and Physical Properties

Barium benzoate is a white, fine powder.^{[2][3]} It is the barium salt of benzoic acid, formed from one barium cation (Ba^{2+}) and two benzoate anions ($C_6H_5COO^-$).^[1] A summary of its key physicochemical properties is presented below.

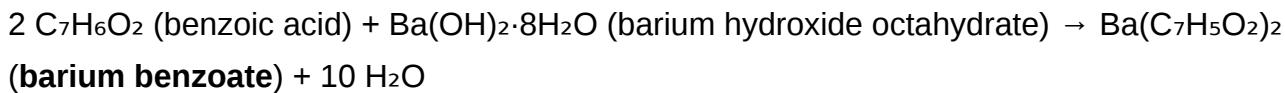
Table 1: Physicochemical Properties of **Barium Benzoate**

Property	Value	Source
IUPAC Name	barium(2+) dibenzoate	[1] [4]
CAS Number	533-00-6	[1] [5]
EC Number	208-551-0	[2] [4]
Molecular Formula	C ₁₄ H ₁₀ BaO ₄	[1] [6]
Molecular Weight	379.55 g/mol	[1] [5]
Appearance	Fine, white powder	[2] [3]
Boiling Point	249.3 °C at 760 mmHg	[5] [6]
Flash Point	111.4 °C	[5] [6]
Density	~2 g/cm ³ at 20°C	[5] [7]
Water Solubility	3.4 - 51.3 g/L at 20°C	[5] [7]
Vapor Pressure	0.0122 mmHg at 25°C	[5]

Synthesis and Experimental Protocols

The synthesis of **barium benzoate** can be achieved through several methods. A common and well-documented laboratory-scale synthesis involves the reaction of benzoic acid with a barium salt, typically barium hydroxide.

Synthesis via Hydrothermal Reaction


A documented method for producing **barium benzoate** involves a hydrothermal reaction between benzoic acid and barium hydroxide octahydrate.[\[8\]](#)[\[9\]](#) This liquid-phase reaction yields the desired compound, which can then be characterized using various analytical techniques.[\[9\]](#)

Experimental Protocol:

- Reactant Preparation: Use benzoic acid and barium hydroxide octahydrate as the primary reactants.[\[8\]](#)[\[9\]](#)

- Reaction Execution: The synthesis is carried out via a liquid-phase hydrothermal reaction. While the specific temperature and pressure conditions are not detailed in the abstract, this method implies heating the aqueous mixture in a sealed vessel.
- Product Isolation: After the reaction is complete, the solid product, **barium benzoate**, is isolated from the reaction mixture.
- Characterization: The resulting compound is characterized to confirm its identity and purity. Recommended techniques include:
 - Elemental Analysis: To confirm the empirical formula.[\[8\]](#)
 - Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic absorption peaks of the benzoate functional groups and confirm the formation of the new compound. [\[8\]](#)[\[9\]](#)
 - X-ray Powder Diffraction (XRD): To determine the crystal structure. Studies show **barium benzoate** has a layered, monoclinic crystal system.[\[8\]](#)[\[9\]](#)

The overall reaction can be represented by the following equation:

Below is a conceptual workflow for the synthesis and characterization of **Barium Benzoate**.

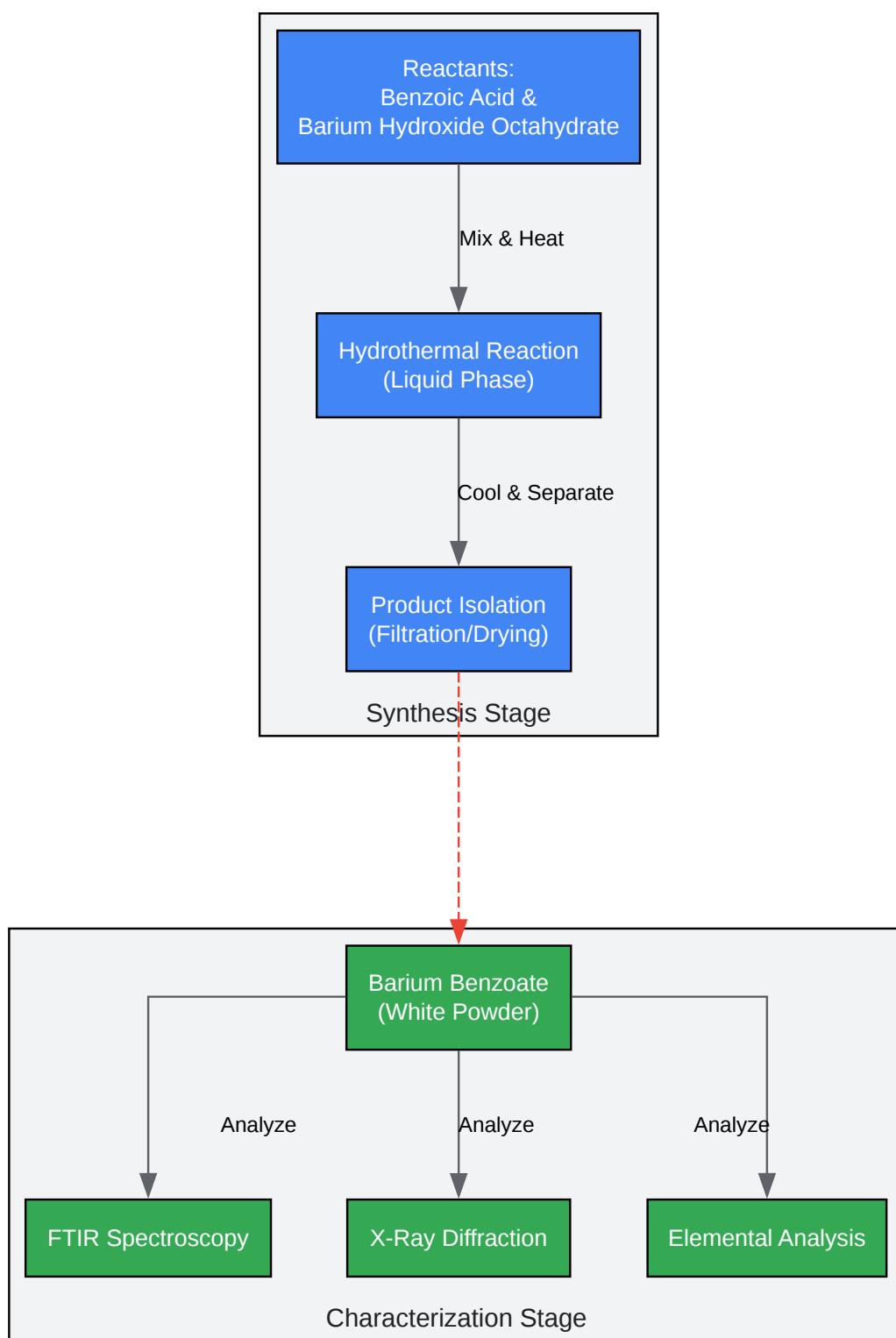


Figure 1. Synthesis and Characterization Workflow for Barium Benzoate

[Click to download full resolution via product page](#)

Figure 1. Synthesis and Characterization Workflow for **Barium Benzoate**

Applications in Research and Industry

Barium benzoate serves several specialized roles across different industries, primarily leveraging its properties as a stabilizer and catalyst.

Table 2: Key Applications of **Barium Benzoate**

Application Area	Description	References
Polymer Stabilization	Used as a heat stabilizer in polymers like PVC and in PE/PVC blends to prevent thermal degradation.	[2][3][10]
Catalysis	Acts as a transesterification catalyst. It may also serve as a catalyst in the production of polycarbonates.	[2][3][10]
Pyrotechnics	Included as an ingredient in some pyrotechnic compositions.	[2][3]
Polymer Nucleating Agent	Functions as an organic crystal nucleating agent in polyamide resins.	[10]

While direct applications in drug development are not prominent, its role in polymer science is relevant for creating stabilized polymer matrices that could be investigated for controlled-release drug delivery systems. The catalytic properties also suggest its potential use in the synthesis of complex organic molecules. For instance, related barium carboxylates are being explored for their catalytic activity in reactions like aldol condensations.[11]

Thermal Decomposition Analysis

Understanding the thermal stability and decomposition pathway of **barium benzoate** is crucial for its application as a heat stabilizer.

Experimental Protocol: Thermogravimetric Analysis (TGA/DTA)

- Instrumentation: Utilize a simultaneous thermal analyzer capable of performing Thermogravimetric Analysis (TG) and Differential Thermal Analysis (DTA).
- Sample Preparation: Place a precisely weighed sample of pure **barium benzoate** into an alumina crucible.
- Atmosphere: Conduct the analysis under a controlled, inert nitrogen atmosphere.
- Heating Program: Heat the sample from ambient temperature to a final temperature (e.g., 800-1000°C) at a constant heating rate (e.g., 10°C/min).
- Data Analysis:
 - The TG curve will show mass loss as a function of temperature.
 - The DTA curve will indicate exothermic or endothermic transitions.
 - Analyze the gaseous decomposition products using coupled techniques like Mass Spectrometry (GC-MS) or FTIR spectroscopy.

Studies on the thermal decomposition of **barium benzoate** in a nitrogen atmosphere show that it proceeds in a single stage, primarily yielding barium carbonate (BaCO_3) as the solid residue and organic compounds like benzophenone and triphenylmethane as volatile products.^[8]

The logical flow of a thermal decomposition study is outlined in the diagram below.

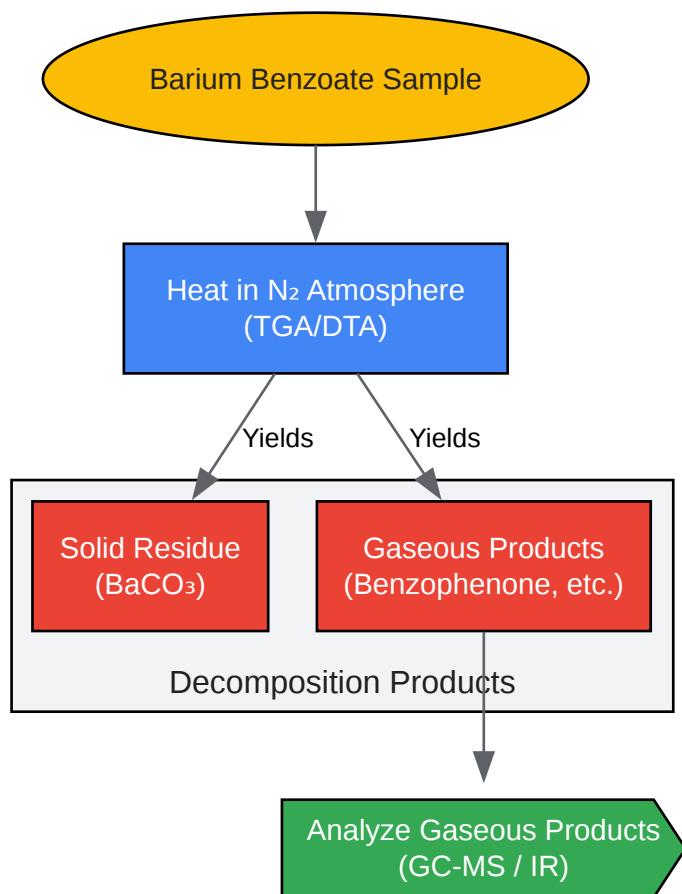


Figure 2. Logical Flow for Thermal Decomposition Study

[Click to download full resolution via product page](#)

Figure 2. Logical Flow for Thermal Decomposition Study

Safety and Handling

Barium benzoate is classified as a hazardous substance.

- Hazard Class: 6.1(b) (Toxic substances)[5][6]
- UN Number: 1564[2][6]
- Packing Group: III[5][6]

All soluble barium compounds are toxic upon ingestion. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling the compound. Work should be conducted in a well-ventilated area or under a fume

hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Disclaimer: This document is intended for informational purposes for a technical audience and is based on publicly available scientific literature. It is not a substitute for rigorous, peer-reviewed research or a certified safety data sheet. All experimental work should be conducted with appropriate safety precautions and in accordance with institutional and regulatory guidelines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Barium benzoate | C14H10BaO4 | CID 160513 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Barium benzoate ** - TRIGON Chemie [trigon-chemie.com]
- 3. Barium Benzoate Manufacturer, Supplier from Mumbai [ujwalpharma.co.in]
- 4. Barium Benzoate CAS #: 533-00-6 [eforu-chemical.com]
- 5. Cas 533-00-6, BARIUM BENZOATE | lookchem [lookchem.com]
- 6. barium benzoate | CAS#:533-00-6 | Chemsoc [chemsoc.com]
- 7. BARIUM BENZOATE CAS#: 533-00-6 [m.chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. jpharmacem.com [jpharmacem.com]
- 11. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [IUPAC name for Barium benzoate: barium(2+) dibenzoate]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1594676#iupac-name-for-barium-benzoate-barium-2-dibenzoate>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com